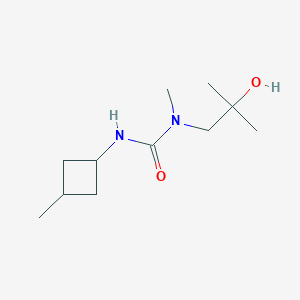
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate, also known as MCC, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely used in scientific research due to its various biochemical and physiological effects.
作用機序
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues including the central nervous system. Upon binding to the sigma-1 receptor, Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate induces conformational changes that result in the modulation of various intracellular signaling pathways. This includes the activation of protein kinase C, the inhibition of voltage-gated calcium channels, and the modulation of various ion channels.
Biochemical and Physiological Effects:
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium levels, the regulation of ion channels, and the modulation of neurotransmitter release. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate has several advantages for use in lab experiments. It is a selective agonist of the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. It is also relatively easy to synthesize and has a high affinity for the sigma-1 receptor. However, there are also limitations to the use of Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate in lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the use of Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate in scientific research. One potential area of research is the development of novel sigma-1 receptor agonists that have improved pharmacokinetic properties and increased efficacy. Another area of research is the investigation of the role of the sigma-1 receptor in various physiological processes such as pain perception, cognition, and mood regulation. Additionally, Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate may have potential therapeutic applications in the treatment of neurodegenerative diseases and other neurological disorders.
合成法
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 3-chlorophenylacetic acid with methylamine, followed by cyclization with acetic anhydride and reduction with sodium borohydride. The final product is obtained by esterification of the resulting piperidine carboxylic acid with methanol.
科学的研究の応用
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate has been extensively used in scientific research as a pharmacological tool to study the function of various neurotransmitter receptors. It has been shown to selectively bind to the sigma-1 receptor, which is involved in the modulation of various physiological processes such as pain perception, cognition, and mood regulation. Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate has also been used to study the effects of sigma-1 receptor activation on the regulation of intracellular calcium levels and the modulation of ion channels.
特性
IUPAC Name |
methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-16-12(17)7-6-11(14(18)19-2)13(16)9-4-3-5-10(15)8-9/h3-5,8,11,13H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGDFGCXIQYJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)OC)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)

![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)


![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)


![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)
![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)


